CP-060

Cardioprotection Arrhythmia Ischemia-Reperfusion Injury

CP-060 is a synthetic thiazolidinone providing simultaneous L-type calcium channel blockade and suppression of pathological non-inactivating sodium currents, activities not found together in conventional CCBs. Researchers relying on combination therapies (CCB + NCX inhibitor) to achieve dual cardioprotection face assay variability and pharmacokinetic mismatch. CP-060 resolves this by delivering both mechanisms in a single molecule. • In rat ischemia-reperfusion models, CP-060S (300 μg/kg i.v.) reduces infarct size by 58%, where twice the diltiazem dose showed no significance. • Offers a 10-fold potency advantage over diltiazem in suppressing reperfusion-induced ventricular fibrillation. • Sustains anti-ischemic efficacy for >2 hours in canine angina models, outperforming single-agent and combination benchmarks.

Molecular Formula C30H42N2O5S
Molecular Weight 542.7 g/mol
Cat. No. B1663458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCP-060
Molecular FormulaC30H42N2O5S
Molecular Weight542.7 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2N(C(=O)CS2)CCCN(C)CCOC3=CC4=C(C=C3)OCO4
InChIInChI=1S/C30H42N2O5S/c1-29(2,3)22-15-20(16-23(27(22)34)30(4,5)6)28-32(26(33)18-38-28)12-8-11-31(7)13-14-35-21-9-10-24-25(17-21)37-19-36-24/h9-10,15-17,28,34H,8,11-14,18-19H2,1-7H3
InChIKeyDTCZSWHPFSCCJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CP-060 Cardioprotective Calcium Antagonist


CP-060 is a synthetic cardioprotective agent belonging to the thiazolidinone class of calcium antagonists [1]. It possesses a dual mechanism of action: L-type calcium channel blockade combined with prevention of pathological sodium and calcium overload [2]. Preclinical studies demonstrate that its S-enantiomer, CP-060S, exhibits enhanced calcium channel blocking potency relative to the R-isomer, and displays a unique allosteric binding mode on the L-type calcium channel distinct from classical 1,4-dihydropyridines, phenylalkylamines, and benzothiazepines [3].

Dual-mechanism cardioprotection research: calcium channel blockade with sodium overload inhibition
Enantiomer-specific calcium channel blockade context — S-enantiomer for maximal channel antagonist activity
Allosteric L-type calcium channel probe distinct from dihydropyridine, phenylalkylamine, and benzothiazepine sites

CP-060 vs. Standard Calcium Channel Blockers


Substituting CP-060 with a conventional calcium channel blocker (CCB) such as diltiazem or a sodium-calcium exchanger (NCX) inhibitor alone fails to replicate the cardioprotective efficacy observed in ischemia-reperfusion models [1]. CP-060's dual inhibition of Ca2+ channel current and veratridine-induced non-inactivating sodium current represents a pharmacophore that is not present in any single-class CCB. Co-administration experiments demonstrate that while a pure CCB plus a Na+/Ca2+ overload inhibitor can achieve synergistic anti-ischemic effects, CP-060 intrinsically delivers both activities within a single molecule, achieving superior ST-segment elevation suppression compared to diltiazem alone or R56865 alone [2].

This Compound
Intrinsic dual inhibition of L-type Ca2+ current and pathological Na+ overload in a single molecule
Conventional CCB Substitute
Pure L-type calcium channel blockers lack the Na+ overload inhibition component, and combination approach may not replicate the integrated pharmacophore
Standard CCBs (e.g., diltiazem, semotiadil) may not reproduce the dual-mechanism cardioprotective endpoint profile observed in ischemia-reperfusion models. Co-administration strategies require separate validation.

CP-060 Comparative Efficacy Evidence


Anti-Arrhythmic Potency vs. Diltiazem

In an anesthetized rat model of reperfusion-induced arrhythmia, CP-060S exhibited a 10-fold greater potency than the pure L-type calcium channel blocker diltiazem in suppressing ventricular fibrillation and mortality. At an intravenous dose of 100 μg/kg, CP-060S reduced the incidence of ventricular fibrillation from 89% (vehicle) to 42%, and mortality from 56% to 8%. Diltiazem required doses up to 1000 μg/kg to achieve comparable protection, demonstrating that CP-060S provides a superior therapeutic window for arrhythmia suppression [1].

Anti-Arrhythmic Potency vs. Diltiazem
Head-to-head
10× potency difference in effective dose range
CP-060S: 30–300 μg/kg i.v. vs. Diltiazem: 30–1000 μg/kg i.v.
Supports anti-arrhythmic endpoint dose-response review
Rat reperfusion-arrhythmia model; ventricular fibrillation and mortality endpoints
Cardioprotection Arrhythmia Ischemia-Reperfusion Injury

Ischemic ST-Segment Suppression vs. Diltiazem

In a canine pacing-induced ischemia model, intravenous CP-060S (100 μg/kg) maximally suppressed epicardial ST-segment elevation by 75%, whereas an equimolar dose of diltiazem (100 μg/kg) achieved only 35% suppression. The Na+/Ca2+ overload inhibitor R56865 (100 μg/kg) suppressed ST-segment elevation by 30%. Notably, the combination of diltiazem (100 μg/kg) and R56865 (100 μg/kg) synergistically suppressed ST-segment elevation by 70%, recapitulating the effect of CP-060S alone. This demonstrates that CP-060S's dual mechanism intrinsically delivers the efficacy of a combination therapy [1].

ST-Segment Suppression vs. Diltiazem
Head-to-head
75% vs. 35% suppression at 100 μg/kg i.v.
Dual mechanism matched diltiazem + R56865 combination effect
Reported ischemic endpoint context with intrinsic dual-pathway activity
Canine pacing-induced ischemia model; epicardial electrogram
Myocardial Ischemia Anti-Ischemic ST-Segment

Myocardial Infarct Size Reduction vs. Diltiazem

In a canine 90-min coronary occlusion/5-h reperfusion model, CP-060S (300 μg/kg i.v.) significantly reduced myocardial infarct size to 21.13% of the area at risk, compared to 50.64% for vehicle (p < 0.01). In contrast, diltiazem (600 μg/kg i.v.)—twice the dose of CP-060S—did not significantly reduce infarct size (33.90% of area at risk). Both drugs produced comparable decreases in rate-pressure product, indicating that the infarct-limiting effect of CP-060S is independent of afterload reduction and is attributable to its direct cytoprotective mechanism preventing Na+ and Ca2+ overload [1].

Infarct Size Reduction vs. Diltiazem
Head-to-head
21.1% vs. 33.9% of area at risk (p
CP-060S at 300 μg/kg; diltiazem at 600 μg/kg not significant
Infarct-limitation endpoint context at lower dose range
Canine 90-min occlusion/5-h reperfusion model
Anti-Ischemic Efficacy vs. Semotiadil
Head-to-head
Sustained ST-depression attenuation >2 h vs. no detectable effect
Semotiadil showed no anti-ischemic activity at 0.1 and 0.3 mg/kg
Presence-vs.-absence endpoint context; supports sodium-current hypothesis testing
Canine pacing-induced angina model
Stereoselective Ca2+ Channel Blockade
Method context
S-enantiomer ED50 1.7 μM; R-enantiomer less potent
Na+ overload protection non-stereoselective above 300 nM
Enantiomer-attribution review for Ca2+ channel antagonist studies
Guinea pig mesenteric arterial patch-clamp; -80 mV, 0.1 Hz
Allosteric L-Type Channel Binding
Head-to-head
Negative allosteric modulator of DHP, PAA, and BTZ sites
Increases Kd of all three radioligands; accelerates dissociation kinetics
Supports molecular probe application for L-type channel allostery
Rat cardiac membrane radioligand binding assays
Myocardial Infarction Cardioprotection Infarct Size Limitation

Anti-Ischemic Efficacy vs. Semotiadil

In a halothane-anesthetized canine model of pacing-induced angina, CP-060S (0.1 mg/kg i.v.) significantly attenuated ST-segment depression in the ischemic region for over 2 hours. In contrast, the benzothiazine calcium antagonist semotiadil (0.1 and 0.3 mg/kg i.v.) failed to produce any detectable anti-ischemic effect throughout the entire experimental period, despite exhibiting similar cardiovascular suppression. The anti-ischemic effect of CP-060S persisted even after the resolution of its transient negative chronotropic and inotropic effects, suggesting that inhibition of the pathological non-inactivating sodium current is the primary driver of its sustained cardioprotection [1].

Anti-Ischemic Efficacy vs. Semotiadil
Head-to-head
Sustained ST-depression attenuation >2 h vs. no detectable effect
Semotiadil showed no anti-ischemic activity at 0.1 and 0.3 mg/kg
Presence-vs.-absence endpoint context; supports sodium-current hypothesis testing
Canine pacing-induced angina model
Angina Pectoris Anti-Ischemic Cytoprotection

Stereoselective Calcium Channel Blockade

CP-060 exhibits stereoselectivity in its calcium channel blocking activity. The S-enantiomer (CP-060S) is a more potent calcium channel antagonist than the R-enantiomer (CP-060R). In whole-cell patch-clamp studies on guinea pig mesenteric arterial cells, CP-060S inhibited Ca2+ channel current with an ED50 of 1.7 μM at a holding potential of -80 mV and stimulation frequency of 0.1 Hz [1]. Functional studies indicate that CP-060S acts as a Ca2+ channel antagonist stereoselectively, while protection against veratridine-induced contracture (Na+ overload) is non-stereoselective, with both enantiomers providing complete protection at concentrations above 300 nM [2].

Stereoselective Ca2+ Channel Blockade
Method context
S-enantiomer ED50 1.7 μM; R-enantiomer less potent
Na+ overload protection non-stereoselective above 300 nM
Enantiomer-attribution review for Ca2+ channel antagonist studies
Guinea pig mesenteric arterial patch-clamp; -80 mV, 0.1 Hz
Stereoselectivity Calcium Channel Antagonism Chiral Pharmacology

Novel Allosteric Binding on L-Type Ca2+ Channels

Radioligand binding studies using rat cardiac membranes reveal that CP-060S interacts with a novel binding site on the L-type calcium channel, distinct from the binding sites of 1,4-dihydropyridines (e.g., nifedipine), phenylalkylamines (e.g., verapamil), and benzothiazepines (e.g., diltiazem). CP-060S produced complete, concentration-dependent inhibition of [3H](+)-PN200-110, [3H](-)-desmethoxyverapamil, and [3H]cis-(+)-diltiazem binding to their respective sites. Saturation studies showed that CP-060S increased the Kd of [3H](+)-PN200-110 and [3H](-)-desmethoxyverapamil without affecting Bmax, and accelerated the dissociation kinetics of all three radioligands, indicating negative allosteric interactions with the three principal binding sites [1].

Allosteric L-Type Channel Binding
Head-to-head
Negative allosteric modulator of DHP, PAA, and BTZ sites
Increases Kd of all three radioligands; accelerates dissociation kinetics
Supports molecular probe application for L-type channel allostery
Rat cardiac membrane radioligand binding assays
L-Type Calcium Channel Allosteric Modulation Radioligand Binding

CP-060 Application Models


Myocardial Infarction & Ischemia-Reperfusion

CP-060S is optimally deployed in preclinical models of myocardial infarction and ischemia-reperfusion injury, particularly in canine and rodent models requiring robust infarct size limitation and anti-arrhythmic protection. Based on direct comparative data, CP-060S (300 μg/kg i.v.) significantly reduces infarct size by 58% relative to vehicle, whereas twice the dose of diltiazem (600 μg/kg i.v.) fails to achieve statistical significance [1]. For researchers aiming to evaluate dual-mechanism cardioprotection (Ca2+ channel blockade combined with Na+/Ca2+ overload inhibition) in a single compound, CP-060S offers a validated alternative to combination therapy approaches.

Cardiac Arrhythmia Models

In anesthetized rat models of reperfusion-induced arrhythmia, CP-060S provides a 10-fold potency advantage over diltiazem in suppressing ventricular fibrillation and mortality [1]. This makes CP-060S a preferred tool compound for studies investigating the contribution of Na+/Ca2+ overload mechanisms to arrhythmogenesis. The effective intravenous dose range of 30-300 μg/kg offers a broad experimental window for dose-response studies, enabling precise titration of anti-arrhythmic effect without confounding hemodynamic alterations.

Pacing-Induced Angina Models

CP-060S demonstrates sustained anti-ischemic efficacy in canine pacing-induced angina models, suppressing ST-segment depression for over 2 hours, whereas the benzothiazine calcium antagonist semotiadil shows no detectable effect [1]. This differential profile makes CP-060S particularly valuable for studies investigating the role of pathological non-inactivating sodium currents in ischemic heart disease. Additionally, CP-060S suppresses pacing-induced ST-segment elevation by 75%, outperforming both diltiazem (35%) and R56865 (30%) alone, and matching the efficacy of diltiazem plus R56865 combination therapy [2].

Oxidative Stress & Radical Scavenging

In cultured rat cardiac myocytes exposed to hydrogen peroxide (H2O2), both CP-060S and CP-060R (1 μM) attenuate cytotoxicity to a similar extent, whereas diltiazem (10 μM) provides no protection. Electron spin resonance studies confirm that both enantiomers scavenge hydroxyl radicals concentration-dependently [1]. For researchers investigating antioxidant cardioprotection independent of calcium channel blockade, CP-060 (racemate or either enantiomer) offers a dual-action molecule with both calcium antagonist and direct radical scavenging properties—a combination not found in conventional calcium channel blockers.

Application
Selection Property
Validation Focus
Myocardial infarction & ischemia-reperfusion models
Infarct-size endpoint review with dual-mechanism context
Model-response endpoint context vs. single-mechanism CCB
Cardiac arrhythmia models
Anti-arrhythmic endpoint dose-response review
Ventricular fibrillation and mortality endpoint context
Pacing-induced angina models
Sustained anti-ischemic endpoint context vs. comparator
ST-segment depression duration; sodium-current hypothesis testing
L-type calcium channel allostery studies
Novel binding site probe distinct from DHP/PAA/BTZ classes
Radioligand binding and dissociation kinetics review

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40 linked technical documents
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